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Compound of Interest

Compound Name: Dihexyl azelate
CAS No.: 109-31-9
Cat. No.: B089611

Get Quote

Chemical Identity & Structural Context

Dihexyl azelate (also known as Di-n-hexyl azelate or DnHA) is the diester formed from the

condensation of azelaic acid (nonanedioic acid) and 1-hexanol. It is characterized by a linear,

symmetrical aliphatic structure, which dictates its spectroscopic signature.

Key Properties

Property Data

IUPAC Name Dihexyl nonanedioate
CAS Number 109-31-9

Molecular Formula C21H4004

Molecular Weight 356.54 g/mol

Physical State

Clear, colorless liquid

Boiling Point

~282 °C (at 760 mmHg)
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Structural Visualization

The molecule possesses

symmetry (effective) in solution, simplifying its NMR spectra. The structure consists of a central
azelate core (7 methylene groups between 2 carbonyls) flanked by two hexyl chains.

Chemical Structure Logic
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Caption: Logical segmentation of Dihexyl Azelate for spectroscopic assignment.

Infrared Spectroscopy (FT-IR)

Objective: Validation of functional groups (Ester C=0, C-O, and Alkyl C-H).

The IR spectrum of Dihexyl azelate is dominated by the strong ester carbonyl stretch and the
aliphatic hydrocarbon backbone.

Diagnostic Peak Assighnments
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Wavenumber . . . .
( 1 Vibration Mode Functional Group Structural Origin
cm-
C-H Stretch Hexyl chains &
2950 - 2850 Alkane
(Sym/Asym) Azelate core
Carbonyl group
1735 - 1745 C=0 Stretch Ester
(Strongest Peak)
1460 - 1470 C-H Bend (Scissoring)  Methylene (-CHz-) Backbone
1160 - 1180 C-O Stretch (Asym) Ester C(=0)-0 bond
1050 - 1100 O-C Stretch Ester O-CH2 bond
720 - 730 CHz2 Rocking Long Chain Alkane (CHz2)n where n= 4

Technical Insight: The absence of a broad peak at 3200-3500 cm~1! (O-H stretch) is a critical
purity indicator, confirming the absence of unreacted hexanol or azelaic acid.

Nuclear Magnetic Resonance (NMR)

Obijective: Structural elucidation and confirmation of the diester symmetry.

Proton NMR (*H-NMR)

Solvent: CDCIs (Chloroform-d) | Reference: TMS (0.00 ppm)

Due to the symmetry of the molecule, the two hexyl chains are chemically equivalent, as are
the two halves of the azelate core.
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. o ] ] Mechanistic
Shift (0, ppm) Multiplicity Integration Assignment .
Logic
Deshielded by
4.06 Triplet (t) 4H -O-CH:- electronegative
oxygen.
] Alpha to carbonyl
2.29 Triplet (t) 4H -CO-CHz- )
(deshielded).
Beta to functional
] groups (O-CHa-
1.58 - 1.65 Multiplet (m) 8H [3-CH:z
CH2 & CO-CHa2-
CHz2).
Internal
) methylene
1.25-1.35 Multiplet (m) 18H Bulk -CH2-
protons
(shielded).
, Terminal methyl
0.89 Triplet (t) 6H -CHs
groups.
Carbon-13 NMR (**C-NMR)
Solvent: CDCls
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Shift (6, ppm) Carbon Type Assighment

174.0 Quaternary (C=0) Carbonyl carbon

64.4 CH:z -O-CH:z- (Hexyl alpha)

34.4 CH:2 -CO-CHz2- (Acid alpha)

31.5 CH2 Hexyl chain internal

991286 CHa Azelate core internal (multiple
peaks)

25.6 CH: Beta carbons

22.6 CH:z Hexyl chain (y to methyl)

14.1 CHs Terminal Methyl

Mass Spectrometry (MS)

Objective: Molecular weight confirmation and fragmentation fingerprinting.[1] Method: Electron
lonization (El, 70 eV) is standard for library matching.

Fragmentation Pathway

Dihexyl azelate follows the classic fragmentation rules for aliphatic esters:
o Alpha-cleavage next to the carbonyl.
o McLafferty Rearrangement (due to y-hydrogens available in the hexyl chain).

o Alkyl chain fragmentation.

Key lon Peaks (m/z)
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m/z Abundance Fragment Identity Mechanism

Molecular lon (often

356 Very Low [M]*+ ]
unstable in esters).
Loss of Propene

314 Low [M - 42]* _
(McLafferty-like).

) Loss of alkoxy group

271 Medium [M - OCesHais]* o
(Acylium ion).
Hexyl Cation

85 High [CeHas3]* (Cleavage of alkyl
chain).

] Butyl cation (Alkyl

57 High [CaHo]* _
chain fragment).
Propyl cation or

43 Base Peak [CsHo]* / [C2H30]*

Acetyl-like fragment.

Interpretation: The spectrum is dominated by low molecular weight alkyl fragments (43, 57, 85)
derived from the long hexyl chains. The peak at m/z 85 is diagnostic for the hexyl group.
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Chain Scission
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Caption: Primary fragmentation pathways for Dihexyl Azelate in EI-MS.

Experimental Protocols for Characterization
Protocol A: Sample Preparation for NMR

o Sampling: Dispense 10-20 mg of Dihexyl azelate liquid into a clean vial.

» Solvation: Add 0.6 mL of deuterated chloroform (CDCls) containing 0.03% TMS
(Tetramethylsilane) as an internal standard.

e Homogenization: Vortex for 10 seconds to ensure complete miscibility.
» Transfer: Transfer to a 5mm high-precision NMR tube.
e Acquisition:

o 1H: 16 scans, 1 second relaxation delay.
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o 13C: 512-1024 scans (to resolve carbonyls).

Protocol B: GC-MS Analysis

e Dilution: Dilute the sample to 100 ppm (100 pug/mL) in HPLC-grade Hexane or
Dichloromethane.

e Injection: 1 uL split injection (Split ratio 50:1).
e Column: DB-5ms or equivalent (30m x 0.25mm, 0.25um film).
e Temperature Program:

o Hold 60°C for 2 min.

o Ramp 10°C/min to 300°C.

o Hold 5 min.

e Source: El at 70 eV; Scan range 35-500 amu.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

e 1. chem.libretexts.org [chem.libretexts.org]
o 2. Dihexyl azelate | C21H4004 | CID 7985 - PubChem [pubchem.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Data Guide: Dihexyl Azelate (CAS 109-
31-9)[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b089611/docs#spectroscopic-data-guide-dihexyl-
azelate-cas-109-31-9-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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